2-(3,5-Dimethylphenyl)benzoic acid
Overview
Description
3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound features a biphenyl core with two methyl groups at the 3’ and 5’ positions and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3’,5’-dimethylbiphenyl, which can be obtained through a Suzuki coupling reaction between 3,5-dimethylphenylboronic acid and bromobenzene.
Carboxylation: The resulting 3’,5’-dimethylbiphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base such as potassium tert-butoxide. This step introduces the carboxylic acid group at the 2-position of the biphenyl core.
Industrial Production Methods: Industrial production of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale Suzuki coupling reactions followed by carboxylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3’,5’-dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: Formation of 3’,5’-dimethyl-[1,1’-biphenyl]-2-methanol.
Substitution: Introduction of halogen or nitro groups at the biphenyl core.
Scientific Research Applications
3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the biphenyl core provides hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Biphenyl: The parent compound with no substituents.
3’,5’-Dimethylbiphenyl: Lacks the carboxylic acid group.
2-Carboxybiphenyl: Lacks the methyl groups.
Comparison:
Uniqueness: 3’,5’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical and physical properties.
Reactivity: The compound exhibits different reactivity patterns compared to its analogs, particularly in electrophilic aromatic substitution and oxidation reactions.
Applications: Its structural features make it suitable for specific applications in material science and drug development, where other biphenyl derivatives may not be as effective.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSEEODNZVFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603828 | |
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183804-03-6 | |
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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